

# 8-Chloro-2-methoxyquinoline CAS number and molecular weight

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## Compound of Interest

Compound Name: 8-Chloro-2-methoxyquinoline

Cat. No.: B2719454

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## An In-Depth Technical Guide to 8-Chloro-2-methoxyquinoline

For Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist's Foreword: In the landscape of medicinal chemistry and materials science, substituted quinolines represent a cornerstone scaffold. Their inherent biological activities and versatile chemical handles make them prized building blocks for novel molecular entities. This guide focuses on a specific, yet intriguing, member of this family: **8-Chloro-2-methoxyquinoline**. While this compound is commercially available, indicating its utility in synthesis, it exists in a space of underexplored potential with limited published data.

This document, therefore, serves a dual purpose. It consolidates the known information on **8-Chloro-2-methoxyquinoline** and, more critically, provides a scientifically grounded framework for its synthesis, characterization, and potential applications by drawing parallels with closely related, well-documented analogues. We will proceed with a logic-driven approach, explaining the "why" behind the "how," to empower researchers in their exploration of this promising chemical entity.

## Core Compound Identification

A precise understanding of the molecule in question is paramount. Here, we define the fundamental properties of **8-Chloro-2-methoxyquinoline**.

| Property          | Value                               | Source                                                    |
|-------------------|-------------------------------------|-----------------------------------------------------------|
| CAS Number        | 846038-39-9                         | [CymitQuimica <sup>[1]</sup> , BLD Pharm <sup>[2]</sup> ] |
| Molecular Formula | C <sub>10</sub> H <sub>8</sub> ClNO | SynHet <sup>[3]</sup>                                     |
| Molecular Weight  | 193.63 g/mol                        | CymitQuimica <sup>[1]</sup>                               |
| IUPAC Name        | 8-chloro-2-methoxyquinoline         | SynHet <sup>[3]</sup>                                     |

## Synthetic Pathways and Mechanistic Rationale

While specific, peer-reviewed synthesis protocols for **8-Chloro-2-methoxyquinoline** are not readily available in the public domain, a highly plausible and efficient synthetic route can be extrapolated from established quinoline chemistry. The most logical approach involves the nucleophilic aromatic substitution (SNAr) on an appropriate 2-chloroquinoline precursor.

## Proposed Primary Synthetic Route: Nucleophilic Aromatic Substitution

The foundational logic of this synthesis is the activation of the C2 position of the quinoline ring by the ring nitrogen, making it susceptible to nucleophilic attack. The chlorine atom at this position is a good leaving group, facilitating the substitution.

Caption: Proposed two-step synthesis of **8-Chloro-2-methoxyquinoline**.

## Experimental Protocol: A Practical Guide

The following protocol is a well-reasoned approach based on analogous transformations. Researchers should consider this a starting point, with optimization likely necessary.

### Step 1: Synthesis of 8-Chloro-2-chloroquinoline (Precursor)

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 8-Chloro-2-hydroxyquinoline (1.0 equivalent).

- **Addition of Reagent:** Carefully add phosphorus oxychloride ( $\text{POCl}_3$ , 3-5 equivalents) to the flask. This reaction is exothermic and should be performed in a well-ventilated fume hood.
- **Reaction Conditions:** Heat the mixture to reflux (approximately 105-110 °C) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the excess  $\text{POCl}_3$ .
- **Neutralization and Extraction:** Neutralize the acidic aqueous solution with a base (e.g., sodium carbonate or sodium hydroxide solution) until the pH is basic. The product will likely precipitate as a solid. Alternatively, extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
- **Purification:** The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel.

## Step 2: Synthesis of **8-Chloro-2-methoxyquinoline**

- **Reaction Setup:** In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the synthesized 8-Chloro-2-chloroquinoline (1.0 equivalent) in a dry polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
- **Addition of Nucleophile:** Add sodium methoxide ( $\text{NaOMe}$ , 1.1-1.5 equivalents) to the solution. This can be added as a solid or as a solution in methanol.
- **Reaction Conditions:** Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70 °C) for several hours. Monitor the reaction by TLC until the starting material is consumed.
- **Work-up:** Quench the reaction by adding water. Extract the product with an organic solvent (e.g., ethyl acetate).
- **Purification:** Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization to yield pure **8-Chloro-2-methoxyquinoline**.

# Physicochemical and Spectroscopic Characterization (Predicted)

Due to the absence of published experimental data, the following properties and spectral features are predicted based on the known characteristics of the quinoline scaffold and its substituted derivatives. These serve as a guide for researchers in identifying and characterizing the synthesized compound.

## Physicochemical Properties

| Property      | Predicted Value/Characteristic                                                                                                   | Rationale                                                                                                                                                              |
|---------------|----------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Melting Point | Solid at room temperature                                                                                                        | The planar, rigid structure and molecular weight suggest a crystalline solid. Analogous compounds like 8-chloro-2-methylquinoline have a melting point of 64-68 °C.[4] |
| Boiling Point | > 300 °C                                                                                                                         | High boiling point is expected due to the aromatic system and polarity.                                                                                                |
| Solubility    | Soluble in common organic solvents (e.g., DCM, CHCl <sub>3</sub> , Ethyl Acetate, THF, Methanol).<br>Sparingly soluble in water. | The methoxy group provides some polarity, while the chlorinated aromatic core ensures solubility in organic media.                                                     |

## Spectroscopic Signatures

The following are expected spectroscopic data points that would be critical for the structural confirmation of **8-Chloro-2-methoxyquinoline**.

- <sup>1</sup>H NMR (Proton Nuclear Magnetic Resonance):

- Aromatic Region ( $\delta$  7.0-8.5 ppm): Expect a set of doublets and triplets corresponding to the protons on the quinoline core. The chloro and methoxy groups will influence the

chemical shifts of the adjacent protons.

- Methoxy Group ( $\delta$  ~4.0 ppm): A sharp singlet integrating to three protons is expected for the  $-\text{OCH}_3$  group.
- $^{13}\text{C}$  NMR (Carbon Nuclear Magnetic Resonance):
  - Aromatic Region ( $\delta$  110-160 ppm): Ten distinct signals for the ten carbons of the quinoline ring system are anticipated. The carbon attached to the chlorine will be shifted downfield, and the carbon attached to the methoxy group will be significantly downfield.
  - Methoxy Carbon ( $\delta$  ~55-60 ppm): A signal corresponding to the carbon of the  $-\text{OCH}_3$  group.
- IR (Infrared) Spectroscopy:
  - C-O Stretch (Aryl Ether): A strong absorption band around  $1250\text{-}1200\text{ cm}^{-1}$  and another around  $1050\text{-}1000\text{ cm}^{-1}$ .
  - C=N and C=C Stretching (Aromatic): Multiple sharp bands in the  $1600\text{-}1450\text{ cm}^{-1}$  region.
  - C-Cl Stretch: An absorption in the fingerprint region, typically around  $800\text{-}600\text{ cm}^{-1}$ .
  - C-H Stretching (Aromatic and Methyl): Peaks just above  $3000\text{ cm}^{-1}$  for the aromatic C-H and just below  $3000\text{ cm}^{-1}$  for the methyl C-H.
- MS (Mass Spectrometry):
  - Molecular Ion ( $\text{M}^+$ ): A prominent peak at  $\text{m/z}$  193. The presence of a chlorine atom will result in a characteristic  $\text{M}+2$  peak at  $\text{m/z}$  195 with an intensity of approximately one-third of the  $\text{M}^+$  peak, which is a definitive indicator of a monochlorinated compound.

Caption: Workflow for the structural elucidation of **8-Chloro-2-methoxyquinoline**.

## Applications in Research and Drug Development

While direct applications of **8-Chloro-2-methoxyquinoline** are not extensively documented, its structure suggests significant potential as a key intermediate in the synthesis of more complex

molecules for various applications.

## Scaffold for Medicinal Chemistry

The quinoline nucleus is a well-established "privileged scaffold" in drug discovery, appearing in numerous approved drugs. The chloro and methoxy groups on **8-Chloro-2-methoxyquinoline** offer distinct advantages for further chemical modification:

- The 8-Chloro Group: Can be a site for further functionalization through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups. This enables the exploration of structure-activity relationships (SAR) in a targeted manner.
- The 2-Methoxy Group: This group can influence the electronic properties and conformation of the molecule. In some biological contexts, it can be a site of metabolic transformation or can be demethylated to reveal a 2-hydroxyquinoline, which may have different biological activities or chelation properties.

Derivatives of 8-hydroxyquinoline (a related scaffold) have shown a wide range of biological activities, including anticancer, antimicrobial, and neuroprotective effects, often attributed to their metal-chelating properties.<sup>[5][6]</sup> The derivatization of **8-Chloro-2-methoxyquinoline** could lead to novel compounds that can be screened for similar activities.

## Building Block in Materials Science

Quinoline derivatives are also utilized in the development of organic light-emitting diodes (OLEDs) and fluorescent sensors due to their photophysical properties. The substitution pattern on **8-Chloro-2-methoxyquinoline** could be tailored to fine-tune its electronic and luminescent characteristics for such applications.

## Safety and Handling

As with any chemical compound, proper safety precautions are essential when handling **8-Chloro-2-methoxyquinoline**.

- Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, gloves, and a lab coat.

- Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
- Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

## Conclusion

**8-Chloro-2-methoxyquinoline** stands as a readily accessible yet underutilized building block with considerable potential for innovation in both drug discovery and materials science. This guide has provided a comprehensive, albeit partially predictive, overview of its core properties, a robust synthetic strategy, and a forward-looking perspective on its potential applications. It is our hope that this detailed technical framework will serve as a catalyst for further research into this and other promising substituted quinolines, ultimately unlocking new avenues for scientific advancement.

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